Cas no 896012-42-3 (2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide)

2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide structure
896012-42-3 structure
Product Name:2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide
CAS No:896012-42-3
MF:C21H19FN4OS
MW:394.465166330338
CID:5964318
PubChem ID:7244519
Update Time:2025-10-31

2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide
    • 2-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
    • 2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
    • 896012-42-3
    • F2521-0675
    • 2-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide
    • AKOS024656709
    • Inchi: 1S/C21H19FN4OS/c1-14-2-6-16(7-3-14)20-24-21-26(25-20)18(13-28-21)10-11-23-19(27)12-15-4-8-17(22)9-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)
    • InChI Key: VBGNRWGYGQETMB-UHFFFAOYSA-N
    • SMILES: C(NCCC1N2C(SC=1)=NC(C1=CC=C(C)C=C1)=N2)(=O)CC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 394.12636058g/mol
  • Monoisotopic Mass: 394.12636058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 87.5Ų

2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide Pricemore >>

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Additional information on 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide

Recent Advances in the Study of 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide (CAS: 896012-42-3)

In recent years, the compound 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide (CAS: 896012-42-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolothiazole scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and flow chemistry to achieve higher efficiency and scalability. These advancements are critical for the large-scale production required for preclinical and clinical studies. Additionally, the compound's stability under various physiological conditions has been investigated, revealing insights into its pharmacokinetic properties.

Mechanistic studies have elucidated the compound's interaction with specific molecular targets, particularly those involved in inflammatory and oncogenic pathways. For instance, recent in vitro and in vivo experiments have demonstrated its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and protein kinases associated with tumor progression. These findings suggest that 896012-42-3 could serve as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies. Furthermore, structural-activity relationship (SAR) studies have identified critical functional groups that enhance its binding affinity and selectivity.

Preclinical evaluations of 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide have shown encouraging results in animal models of disease. For example, in murine models of rheumatoid arthritis, the compound exhibited significant reduction in joint inflammation and tissue damage. Similarly, in xenograft models of breast cancer, it demonstrated potent tumor growth inhibition with minimal toxicity. These outcomes highlight its potential as a therapeutic agent, though further studies are needed to assess its safety and efficacy in humans.

Despite these promising developments, challenges remain in the clinical translation of 896012-42-3. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous optimization and testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into clinical trials. The integration of computational modeling and high-throughput screening technologies is expected to accelerate this process.

In conclusion, 2-(4-fluorophenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Continued research and collaboration will be essential to fully realize its therapeutic potential and bring it closer to clinical application. This brief underscores the importance of ongoing innovation in chemical biology and the critical role of interdisciplinary approaches in advancing pharmaceutical science.

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